Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE: is a complex organic compound with potential applications in various scientific fields. This compound features a benzoylpiperazine moiety, a nitrophenoxy group, and an acetamido linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzoylpiperazine and nitrophenoxy acetamide. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include ethyl esters, piperazine derivatives, and nitrophenoxy acetamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzoylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzoylpiperazine moiety may bind to receptors or enzymes, modulating their activity. The nitrophenoxy group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE
- ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-NITROPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoylpiperazine and nitrophenoxy groups differentiates it from other similar compounds, making it a valuable molecule for research .
Properties
Molecular Formula |
C28H28N4O7 |
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Molecular Weight |
532.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(2-nitrophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C28H28N4O7/c1-2-38-28(35)21-12-13-23(30-14-16-31(17-15-30)27(34)20-8-4-3-5-9-20)22(18-21)29-26(33)19-39-25-11-7-6-10-24(25)32(36)37/h3-13,18H,2,14-17,19H2,1H3,(H,29,33) |
InChI Key |
AGJXAPXBKDAEGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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